molecular formula C7H10N2O3 B1487005 (1H-Pyrazol-4-yloxy)-acetic acid ethyl ester CAS No. 2118649-93-5

(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester

Cat. No. B1487005
CAS RN: 2118649-93-5
M. Wt: 170.17 g/mol
InChI Key: WBEIHKLFAVSGCD-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are known for their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

Pyrazole derivatives are synthesized from carboxylic acids and alcohols . The process involves monocarboxylic acids, in which the hydrogen atom is substituted with an alkyl radical . Esters also undergo hydrolysis reactions, i.e., disintegration under the influence of water molecules, as a result of which the carboxylic acid and alcohol are reconstituted . The hydrolysis of esters is relatively easy and it can be accelerated by the introduction of hydrogen or hydroxide ions into the system .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo various chemical reactions. One such reaction is hydrolysis, where the ester is split with water . The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .

Scientific Research Applications

Parabens and Environmental Impact

Parabens, structurally similar to "(1H-Pyrazol-4-yloxy)-acetic acid ethyl ester" due to their ester functionalities, are extensively used as preservatives in cosmetics, food, and pharmaceuticals. Research highlights their occurrence, fate, and behavior in aquatic environments, indicating their ubiquitous presence due to continuous introduction and their biodegradability. Studies suggest a need for further investigation into their chlorinated by-products and potential health risks (Haman, Dauchy, Rosin, & Munoz, 2015).

Lactic Acid Derivatives and Green Chemistry

Lactic acid is a key hydroxycarboxylic acid produced via biomass fermentation. It serves as a precursor for various chemicals like pyruvic acid, acrylic acid, and lactate ester through green chemistry routes. These derivatives highlight the potential of biotechnological processes in replacing chemical routes for the production of environmentally friendly and sustainable chemicals (Gao, Ma, & Xu, 2011).

Pyrazolines and Neurodegenerative Disease Research

Pyrazolines, featuring a core structure potentially related to "this compound," have shown significant biological activities, especially in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective properties, including inhibition of acetylcholine esterase and monoamine oxidase, underscore the importance of pyrazoline derivatives in medicinal chemistry and drug development (Ahsan et al., 2022).

Phthalic Acid Esters and Biological Activities

Phthalic acid esters, although different in application, share some structural similarities with esters in general. Research into naturally occurring phthalic acid esters reveals their presence in various plants, microorganisms, and algae, with studies suggesting potential biosynthesis in nature. Their allelopathic, antimicrobial, and insecticidal activities indicate a complex role in ecosystems and suggest a reconsideration of their classification as solely human-made pollutants (Huang et al., 2021).

properties

IUPAC Name

ethyl 2-(1H-pyrazol-4-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-11-7(10)5-12-6-3-8-9-4-6/h3-4H,2,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEIHKLFAVSGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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